2-(Bromomethyl)-5-nitrothiophene

Catalog No.
S989861
CAS No.
166887-84-9
M.F
C5H4BrNO2S
M. Wt
222.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-5-nitrothiophene

CAS Number

166887-84-9

Product Name

2-(Bromomethyl)-5-nitrothiophene

IUPAC Name

2-(bromomethyl)-5-nitrothiophene

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

InChI

InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2

InChI Key

BJJAUOARVZAEII-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)[N+](=O)[O-])CBr

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CBr

2-(Bromomethyl)-5-nitrothiophene (CAS 166887-84-9) is a highly reactive, bifunctional heterocyclic building block widely procured for advanced medicinal chemistry and materials science workflows. It features a highly electrophilic bromomethyl group at the 2-position, optimized for rapid SN2 nucleophilic substitutions, and a strongly electron-withdrawing nitro group at the 5-position. This specific substitution pattern provides dual utility: the nitro group electronically activates the methylene carbon for downstream cascade cyclization reactions and serves as a precise bioreductive trigger (via enzymatic reduction) in physiological environments. It is a critical precursor for synthesizing hypoxia-selective prodrugs, theranostic fluorophores, and complex multi-heterocyclic scaffolds where both precise alkylation and redox-responsive behavior are required [1].

Substituting 2-(Bromomethyl)-5-nitrothiophene with its closest analogs introduces severe process and performance bottlenecks. Utilizing 2-(chloromethyl)-5-nitrothiophene compromises manufacturability, as the chloride is a significantly poorer leaving group, often necessitating elevated temperatures or prolonged reaction times that can degrade sensitive coupling intermediates. Conversely, deploying 2-(bromomethyl)thiophene (lacking the 5-nitro group) completely eliminates the molecule's bioreductive targeting capability, as it lacks the necessary reduction potential (-350 to -400 mV) required for hypoxia-activated cleavage. Furthermore, the absence of the strongly electron-withdrawing nitro group reduces the acidity of the methylene protons, preventing the base-assisted intramolecular Knoevenagel condensations required to construct complex thiazole-based fluorophores [1].

Nucleophilic Substitution Efficiency: Bromide vs. Chloride Leaving Group

In the synthesis of complex multi-heterocyclic libraries, the choice of the benzylic-type halide dictates process efficiency. 2-(Bromomethyl)-5-nitrothiophene undergoes rapid nucleophilic substitution with thioureas and amines at room temperature (typically requiring only 30-45 minutes) to yield intermediate S-alkylisothioureas in high yields (>80%). In contrast, the corresponding 2-(chloromethyl)-5-nitrothiophene baseline exhibits slower reaction kinetics, requiring extended heating which can lead to competing side reactions and lower overall isolated yields of the target scaffolds[1].

Evidence DimensionReaction time and conditions for SN2 substitution
Target Compound Data30-45 minutes at room temperature (yields >80%)
Comparator Or Baseline2-(Chloromethyl)-5-nitrothiophene (requires extended heating/time)
Quantified DifferenceSignificantly faster kinetics and milder thermal conditions for the bromide
ConditionsReaction with 1-(acyl/aroyl)-3,3-(disubstituted)thioureas in DMF

Procurement of the bromomethyl derivative ensures shorter batch times and prevents thermal degradation of sensitive nucleophilic coupling partners.

Bioreductive Trigger Activation: Necessity of the 5-Nitro Group

For the development of hypoxia-activated prodrugs, the targeting moiety must possess a specific one-electron reduction potential. 2-(Bromomethyl)-5-nitrothiophene derivatives exhibit optimal reduction potentials (typically in the range of -350 to -400 mV), allowing them to be selectively reduced by nitroreductases in hypoxic tumor microenvironments to trigger payload release (e.g., releasing combretastatin A-4 or phosphoramidate mustards). The baseline comparator, 2-(bromomethyl)thiophene, lacks this nitro group and therefore possesses no bioreductive trigger capability, rendering it completely inert under identical hypoxic conditions [1].

Evidence DimensionHypoxia-selective one-electron reduction potential
Target Compound Data-350 to -400 mV (active bioreductive trigger)
Comparator Or Baseline2-(Bromomethyl)thiophene (inactive/no reduction potential in this range)
Quantified DifferenceAbsolute requirement of the nitro group for enzymatic reduction and payload release
Conditionsin vitro supersomal suspensions and hypoxic whole-cell assays

Buyers developing targeted oncology therapeutics must specify the 5-nitro derivative to enable the fundamental hypoxia-activated release mechanism.

Methylene Activation for Intramolecular Cyclization

The synthesis of highly conjugated 1,3-thiazole fluorophores relies heavily on the electronic properties of the precursor. The strong electron-withdrawing nature of the NO2 group at the C5 position of 2-(Bromomethyl)-5-nitrothiophene sufficiently activates the adjacent methylene group. Following initial SN2 substitution, this activation permits a base-assisted intramolecular Knoevenagel condensation-cyclization to proceed smoothly, yielding thiazole cores that exhibit high quantum yields (up to 87%). Without the 5-nitro group, the methylene protons lack the necessary acidity to undergo this spontaneous cyclization under mild basic conditions[1].

Evidence DimensionMethylene proton acidity and cyclization viability
Target Compound DataSpontaneous base-assisted cyclization enabled by C5-NO2 activation
Comparator Or BaselineNon-nitrated 2-(bromomethyl)thiophene (fails to cyclize under identical mild conditions)
Quantified DifferenceEnables one-pot cascade synthesis of thiazole cores exclusively for the nitrated analog
ConditionsBase-assisted cyclization following HBr elimination in DMF

Selecting the nitrated precursor is mandatory for the convergent, high-yield synthesis of specific multi-heterocyclic theranostic scaffolds without requiring harsh forcing conditions.

Synthesis of Hypoxia-Targeted Antineoplastic Prodrugs

Due to its highly specific reduction potential (-350 to -400 mV), this compound is the optimal precursor for attaching bioreductive triggers to cytotoxic payloads (such as Combretastatin A-4 or phosphoramidate mustards). The nitro group ensures that the drug remains inactive in normoxic tissues but undergoes rapid enzymatic reduction and cleavage in the hypoxic microenvironments of solid tumors [1].

Development of Color-Tunable Multi-Heterocyclic Fluorophores

The strong electron-withdrawing effect of the 5-nitro group activates the methylene carbon, making this compound an ideal starting material for base-assisted intramolecular Knoevenagel condensations. This enables the high-yield, one-pot synthesis of 1,3-thiazole-based fluorescent libraries used in advanced theranostics and biological imaging[2].

Mild-Condition Library Generation via SN2 Alkylation

Because the bromide acts as a superior leaving group compared to chloride analogs, 2-(Bromomethyl)-5-nitrothiophene is the preferred choice for high-throughput library synthesis requiring mild conditions. It allows for rapid room-temperature alkylation of thioureas and amines, preventing the thermal degradation of sensitive intermediates [2].

XLogP3

2.4

Dates

Last modified: 08-16-2023

Explore Compound Types